molecular formula C41H60N10O9S B15129753 1-Dearginyl-2,4-deprolyl-3-delysine-substance P

1-Dearginyl-2,4-deprolyl-3-delysine-substance P

Cat. No.: B15129753
M. Wt: 869.0 g/mol
InChI Key: FHHJIELOJQJHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-Dearginyl-2,4-deprolyl-3-delysine-substance P involves the removal of specific amino acids from the parent compound, Substance P. The synthetic route typically includes:

Chemical Reactions Analysis

1-Dearginyl-2,4-deprolyl-3-delysine-substance P can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the peptide’s functional groups.

Scientific Research Applications

1-Dearginyl-2,4-deprolyl-3-delysine-substance P has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Dearginyl-2,4-deprolyl-3-delysine-substance P involves its interaction with neurokinin receptors, particularly the NK1 receptor. Upon binding to these receptors, it triggers a cascade of intracellular signaling pathways that lead to the release of various neurotransmitters and inflammatory mediators. This interaction is crucial for its role in pain transmission and inflammatory responses.

Comparison with Similar Compounds

1-Dearginyl-2,4-deprolyl-3-delysine-substance P is unique due to its specific amino acid sequence and its ability to selectively interact with NK1 receptors. Similar compounds include:

Properties

IUPAC Name

2-amino-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H60N10O9S/c1-24(2)20-30(40(59)48-28(36(45)55)18-19-61-3)47-35(54)23-46-38(57)31(21-25-10-6-4-7-11-25)50-41(60)32(22-26-12-8-5-9-13-26)51-39(58)29(15-17-34(44)53)49-37(56)27(42)14-16-33(43)52/h4-13,24,27-32H,14-23,42H2,1-3H3,(H2,43,52)(H2,44,53)(H2,45,55)(H,46,57)(H,47,54)(H,48,59)(H,49,56)(H,50,60)(H,51,58)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHJIELOJQJHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H60N10O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

869.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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